

Commercial Suppliers and Quality Assessment of High-Purity 2-Isopropoxyethanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Isopropoxyethanamine**

Cat. No.: **B1332123**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers offering high-purity **2-Isopropoxyethanamine** (CAS No. 81731-43-3), a key building block in pharmaceutical and chemical synthesis. This document outlines the typical purity specifications available in the market, detailed experimental protocols for quality verification, and logical workflows for supplier selection and material analysis.

Commercial Supplier Landscape

The availability of high-purity **2-Isopropoxyethanamine** is critical for reproducible research and manufacturing. Several chemical suppliers list this product, with purity being a key differentiator. While a definitive Certificate of Analysis for a specific high-purity batch is not publicly available for all suppliers, the following table summarizes the stated purity levels and other relevant information based on their product descriptions.

Supplier	Product Name	CAS Number	Stated Purity	Analytical Method
TCI Chemical	2-Aminoethyl Isopropyl Ether	81731-43-3	>98.0%	Gas Chromatography (GC)
BLD Pharm	2-Isopropoxyethanamine	81731-43-3	Not Specified	-
Finetech Industry Limited	2-Isopropoxyethylamine	81731-43-3	98%	Not Specified
Sigma-Aldrich	2-Isopropoxyethanamine	81731-43-3	Not Specified (AldrichCPR)	Buyer responsible for confirmation

Note: The "AldrichCPR" designation from Sigma-Aldrich indicates that the product is provided for early discovery research, and the supplier does not perform analytical testing for purity, placing the onus on the end-user. For applications requiring stringent quality control, sourcing from suppliers who provide a detailed Certificate of Analysis with specified purity is recommended.

Experimental Protocols for Purity Determination

Independent verification of purity is a crucial step in the quality control of starting materials. The following are detailed, plausible experimental protocols for the determination of **2-Isopropoxyethanamine** purity using Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for assessing the purity of **2-Isopropoxyethanamine** and identifying potential impurities.

1. Sample Preparation:

- Accurately weigh approximately 10 mg of the **2-Isopropoxyethanamine** sample.
- Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
- If necessary, derivatization with a suitable reagent (e.g., trifluoroacetic anhydride) can be performed to improve the chromatographic properties of the amine.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 μ L.
- Injection Mode: Splitless.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp to 250 °C at 10 °C/min.
 - Hold at 250 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 30-300.

3. Data Analysis:

- The purity is determined by calculating the area percentage of the main peak corresponding to **2-Isopropoxyethanamine** relative to the total area of all peaks in the chromatogram.
- Mass spectra of the main peak and any impurity peaks should be compared with a reference library (e.g., NIST) for identification.

Quantitative NMR (qNMR) Spectroscopy for Absolute Purity Determination

qNMR provides a non-destructive method for determining the absolute purity of a compound by comparing the integral of a specific analyte resonance to that of a certified internal standard of known purity.

1. Sample Preparation:

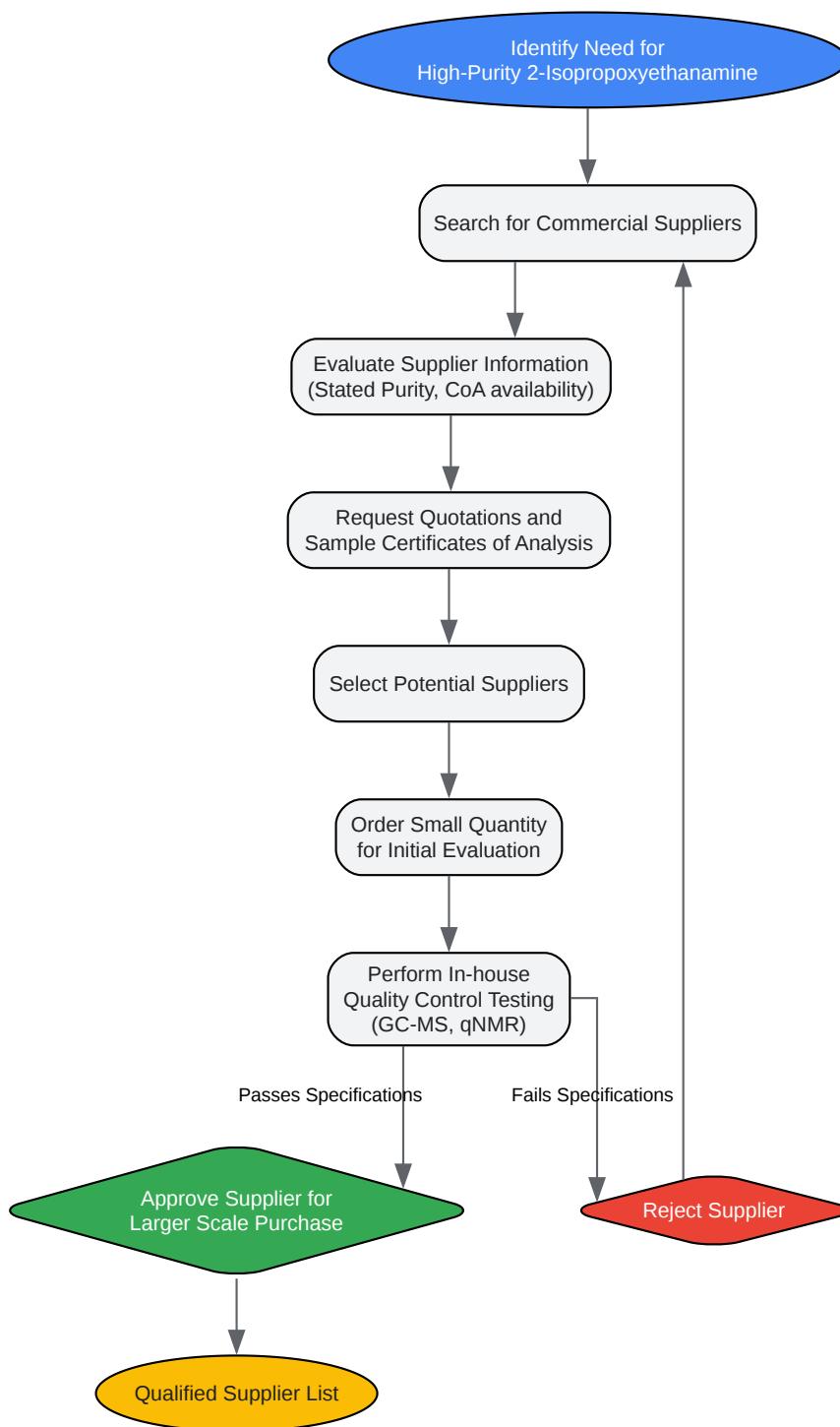
- Accurately weigh approximately 10 mg of the **2-Isopropoxyethanamine** sample into a clean, dry vial.
- Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The standard should have a known purity and resonances that do not overlap with the analyte.
- Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) in which both the sample and the standard are fully soluble.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

- Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
- Nucleus: ¹H.

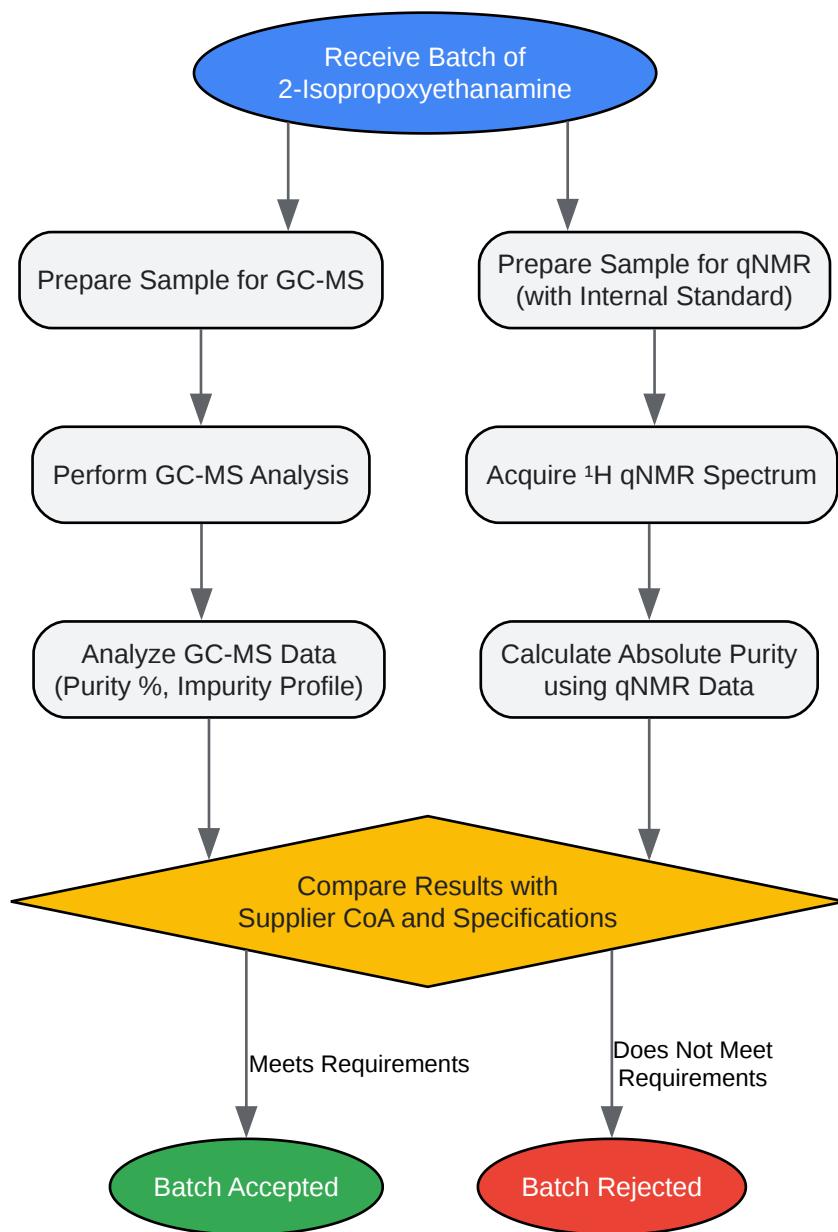
- Pulse Program: A standard single-pulse experiment (e.g., zg30).
- Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the standard (typically 30-60 seconds to ensure full relaxation).
- Number of Scans (ns): 16 or higher to ensure a good signal-to-noise ratio.
- Spectral Width: Appropriate for observing all relevant signals.

3. Data Processing and Purity Calculation:


- Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
- Integrate a well-resolved signal for **2-Isopropoxyethanamine** (e.g., the methine proton of the isopropoxy group) and a well-resolved signal for the internal standard.
- Calculate the purity of the analyte using the following formula:

Where:

- I_{analyte} and I_{std} are the integrals of the analyte and standard signals, respectively.
- N_{analyte} and N_{std} are the number of protons giving rise to the respective signals.
- MW_{analyte} and MW_{std} are the molecular weights of the analyte and standard.
- m_{analyte} and m_{std} are the masses of the analyte and standard.
- $Purity_{\text{std}}$ is the certified purity of the internal standard.


Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key decision-making and experimental workflows for researchers working with **2-Isopropoxyethanamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for qualifying commercial suppliers of **2-Isopropoxyethanamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical quality control of **2-Isopropoxyethanamine**.

- To cite this document: BenchChem. [Commercial Suppliers and Quality Assessment of High-Purity 2-Isopropoxyethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332123#commercial-suppliers-of-high-purity-2-isopropoxyethanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com